molecular formula C8H14ClF2NO2 B14051521 Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14051521
M. Wt: 229.65 g/mol
InChI Key: FXZZPOZSACXJEP-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a difluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethyl acetate and reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The ethyl ester group undergoes esterification and transesterification under acidic or basic conditions. For example:

  • Reaction with alcohols : In the presence of catalytic acid (e.g., H₂SO₄), the ester can react with primary alcohols (e.g., methanol) to yield methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate.

  • Base-mediated transesterification : Using K₂CO₃ in tetrahydrofuran (THF) at 80°C, the ethyl ester group can be replaced by bulkier alkoxy groups (e.g., tert-butoxy).

Key Conditions :

Reaction TypeReagents/CatalystsSolventTemperatureTime
Acid-catalyzed esterificationH₂SO₄, ROHEthanolReflux12–24 h
Base-mediated transesterificationK₂CO₃, RONaTHF80°C7–10 h

Substitution at the Difluoromethyl Group

The difluoromethyl (-CF₂H) moiety participates in nucleophilic substitution reactions:

  • Halogen exchange : Treatment with PCl₅ or PBr₃ replaces fluorine atoms with chlorine or bromine, yielding ethyl 4-(dichloromethyl/dibromomethyl)pyrrolidine-3-carboxylate derivatives.

  • Grignard reactions : Organomagnesium reagents (e.g., MeMgBr) can displace fluorine atoms under anhydrous conditions.

Example Pathway :

CF2HPCl5,ΔCCl2H+HF(Yield 60 70 )[4]\text{CF}_2\text{H}\xrightarrow{\text{PCl}_5,\Delta}\text{CCl}_2\text{H}+\text{HF}\quad (\text{Yield 60 70 })[4]

Cyclization Reactions

The pyrrolidine ring facilitates intramolecular cyclization to form fused heterocycles:

  • With aldehydes : In THF under reflux, reaction with benzaldehyde forms a bicyclic structure via Schiff base formation (analogous to methods in ).

  • Chalcone-derived cycloadditions : A three-component reaction with chalcones and amino esters yields complex polycyclic frameworks (e.g., pyrrolo[1,2-a]pyrazines) .

Optimized Protocol (adapted from ):

  • Combine ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride (0.5 mmol), chalcone (0.25 mmol), and K₂CO₃ (1.5 mmol) in THF.

  • Add I₂ (0.8 equiv.) as a catalyst.

  • Stir at 80°C for 7 h.

  • Isolate via ethyl acetate extraction and silica gel chromatography.

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

  • Acidic hydrolysis : HCl (6M) in dioxane/water (1:1) at 100°C for 6 h yields 4-(difluoromethyl)pyrrolidine-3-carboxylic acid.

  • Basic hydrolysis : NaOH (2M) in ethanol/water (3:1) at 60°C for 4 h provides the sodium carboxylate salt.

Kinetic Data :

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
6M HCl0.1156.0
2M NaOH0.1734.0

Stability and Side Reactions

  • Thermal decomposition : Above 150°C, the ester decomposes to CO₂ and pyrrolidine derivatives.

  • Radical fluorination : Under UV light, the difluoromethyl group reacts with F₂ gas to form trifluoromethyl analogs.

Scientific Research Applications

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a pyrrolidine ring and a difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances lipophilicity and influences the compound's reactivity, making it a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7_{7}H10_{10}ClF2_{2}N\O2_{2}
  • Molecular Weight : Approximately 201.63 g/mol
  • Structure : The compound features a pyrrolidine ring with a difluoromethyl substituent and a carboxylate group, contributing to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biological effects, including:

  • Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections, suggesting potential antiviral properties for this compound.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer effects, potentially through modulation of cell signaling pathways.
  • Binding Affinity : Research indicates that the compound may interact with various biological targets, which warrants further investigation into its pharmacodynamics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEfficacy against viral infections
AnticancerPotential modulation of cancer cell pathways
AntibacterialPossible activity against bacterial pathogens
CNS DisordersInvestigated for potential treatment of CNS disorders

Case Study 1: Antiviral Efficacy

A study investigating compounds similar to this compound found that modifications in the difluoromethyl group could enhance antiviral activity. The study highlighted the necessity for further exploration into structure-activity relationships (SAR) to optimize efficacy against specific viral targets.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity against various cancer cell lines. This compound was included in these studies, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study 3: Central Nervous System (CNS) Applications

The compound has been evaluated for its potential in treating CNS disorders. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further studies aimed at neurological applications. Research indicates that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions .

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H

InChI Key

FXZZPOZSACXJEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C(F)F.Cl

Origin of Product

United States

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